N-(5-bromopyridin-2-yl)-3-methylbutanamide
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Overview
Description
N-(5-bromopyridin-2-yl)-3-methylbutanamide is an organic compound that belongs to the class of amides It features a brominated pyridine ring attached to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(5-bromopyridin-2-yl)-3-methylbutanamide can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by amide formation. One common method involves the reaction of 5-bromo-2-aminopyridine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyridin-2-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products:
- Substituted pyridine derivatives
- N-oxides
- Biaryl compounds
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(pyridin-2-yl)-3-methylbutanamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(5-chloropyridin-2-yl)-3-methylbutanamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness: N-(5-bromopyridin-2-yl)-3-methylbutanamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This feature also influences its biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSAHCUHJTEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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